
Coagulin H
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The extraction of Coagulin H from Withania coagulans involves several steps. The fresh unripe fruits of Withania coagulans are gathered, ground, and extracted with methanol at 30°C . The methanolic extract is then subjected to various chromatographic techniques to isolate this compound.
Industrial Production Methods
Industrial production of this compound primarily relies on the extraction from Withania coagulans. Advanced biotechnological methods, such as plant tissue culture and genetic engineering, are being explored to enhance the yield and purity of this compound .
Chemical Reactions Analysis
Types of Reactions
Coagulin H undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its therapeutic properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate and hydrogen peroxide are used.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed.
Substitution: Halogenation and nitration reactions are performed using reagents like chlorine and nitric acid.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which are studied for their enhanced biological activities.
Scientific Research Applications
Immunosuppressive Properties
Coagulin H has demonstrated significant immunosuppressive effects, particularly in inhibiting lymphocyte proliferation and Th-1 cytokine production. Key findings include:
- Lymphocyte Proliferation Inhibition : this compound effectively suppresses phytohaemagglutinin (PHA)-activated T-cell proliferation in a concentration-dependent manner. Complete suppression was observed at concentrations of 2.5 µg/mL or higher .
- Cytokine Production : It significantly inhibits interleukin-2 (IL-2) production by up to 80%, indicating its potential as an immunomodulatory agent .
Molecular Docking Studies
Molecular docking studies have suggested that this compound binds more effectively to the IL-2 receptor compared to prednisolone. This binding affinity may explain its potent immunosuppressive action and provides insights into its mechanism of action at the molecular level .
Therapeutic Potential in Chronic Diseases
The compound's anti-inflammatory properties position it as a promising candidate for treating chronic diseases, including:
- Autoimmune Disorders : Its ability to modulate immune responses could be beneficial in conditions like rheumatoid arthritis and lupus.
- Cancer Therapy : The immunosuppressive effects may help manage tumor microenvironments and enhance the efficacy of certain cancer treatments .
Antidiabetic Effects
Research indicates that withanolides from Withania coagulans, including this compound, exhibit antidiabetic properties. In animal models, it has been shown to lower postprandial blood glucose levels significantly .
Antioxidant Activity
This compound also exhibits antioxidant properties, which can help mitigate oxidative stress-related damage in various chronic conditions, further supporting its therapeutic potential .
Table 1: Summary of Key Research Findings on this compound
Notable Case Studies
- Immunomodulatory Effects : A study demonstrated that this compound inhibited T-cell activation and cytokine release, suggesting its application in managing autoimmune responses.
- Diabetes Management : In diabetic rat models, this compound administration led to significant reductions in blood glucose levels post sucrose loading, highlighting its potential as a natural antidiabetic agent.
- Cancer Research : Investigations into the use of this compound alongside conventional therapies showed promise in enhancing therapeutic outcomes by modulating immune responses within tumor environments.
Mechanism of Action
Coagulin H exerts its effects by interacting with various molecular targets and pathways. It has been found to inhibit the binding of interleukin-2 to its receptor, thereby modulating immune responses . Additionally, this compound interacts with other cytokines and signaling molecules, leading to its anti-inflammatory and anti-cancer effects .
Comparison with Similar Compounds
Coagulin H is unique due to its specific bioactive properties. Similar compounds include:
Coagulin L: Another withanolide with similar immunomodulatory effects.
Coagulin O: Known for its anti-inflammatory properties.
Withanolide F: Exhibits anti-cancer activities.
17-Hydroxywithanolide K: Studied for its neuroprotective effects.
This compound stands out due to its superior efficacy in inhibiting interleukin-2 binding and its broader range of therapeutic applications.
Q & A
Q. Basic: What established structural characterization techniques are critical for validating the identity of Coagulin H?
Answer:
this compound’s structural confirmation requires a combination of spectroscopic and chromatographic methods:
- Nuclear Magnetic Resonance (NMR): Assign stereochemistry and functional groups via 1D/2D NMR (e.g., 1H, 13C, COSY, HSQC) .
- Mass Spectrometry (MS): Confirm molecular weight and fragmentation patterns using high-resolution MS (HRMS) or MALDI-TOF .
- X-ray Crystallography: Resolve 3D atomic structure for novel derivatives, ensuring alignment with computational modeling .
- Chromatographic Purity: Use HPLC with UV/ELSD detectors to assess purity (>95%) and validate synthetic or extraction protocols .
Q. Basic: What in vitro assays are commonly employed to evaluate this compound’s bioactivity in metabolic or antimicrobial studies?
Answer:
- Glucose Uptake Assays: Use 3T3-L1 adipocytes or C2C12 myotubes treated with this compound to measure 3H-2-deoxyglucose incorporation, referencing insulin or metformin as positive controls .
- Antimicrobial Susceptibility Testing: Perform broth microdilution assays against Gram-positive pathogens (e.g., Staphylococcus aureus) to determine minimum inhibitory concentrations (MICs), with pediocin as a comparative bacteriocin .
- Enzymatic Inhibition: Screen for α-glucosidase or AMP-activated protein kinase (AMPK) activity using fluorometric or colorimetric substrates .
Q. Advanced: How should researchers design experiments to resolve contradictory reports on this compound’s mechanism of action (e.g., Wnt/β-catenin vs. AMPK pathways)?
Answer:
- Comparative Model Systems: Test this compound in parallel across cell lines with distinct pathway dominance (e.g., Wnt-active HEK293 vs. AMPK-rich HepG2) .
- Dose-Response and Time-Course Analysis: Establish if effects are concentration- or time-dependent, using Western blotting to track pathway activation (e.g., β-catenin vs. phospho-AMPK) .
- Genetic Knockdown Models: Silence Wnt or AMPK genes (via CRISPR/Cas9) to isolate pathway-specific contributions .
- Cross-Validation: Replicate conflicting studies’ protocols (e.g., serum conditions, assay kits) to identify methodological variability .
Q. Advanced: What strategies address discrepancies in this compound’s reported bioavailability across preclinical models?
Answer:
- Pharmacokinetic Profiling: Compare oral vs. intraperitoneal administration in rodents, measuring plasma half-life (t1/2) and tissue distribution via LC-MS/MS .
- Solubility Optimization: Test this compound in carriers like cyclodextrins or liposomes to enhance bioavailability .
- Species-Specific Metabolism: Use humanized liver mouse models or primary hepatocyte cultures to assess interspecies metabolic differences .
Q. Methodological: How can researchers systematically review literature on this compound’s structural analogs (e.g., coagulin L, R 3-glucoside)?
Answer:
-
Keyword Strategy: Combine terms (e.g., “coagulin derivatives,” “withanolide biosynthesis,” “pediocin-like bacteriocins”) in Google Scholar, filtering for review articles (2018–2025) .
不可错过!高效查找文献综述技巧!01:55使用Google Scholar进行搜索02:39 -
Citation Tracking: Use tools like Connected Papers or Web of Science to map seminal studies and identify knowledge gaps .
-
Critical Appraisal: Prioritize studies with full spectral data (NMR, MS) and reproducible bioassays, excluding non-peer-reviewed sources (e.g., ) .
Q. Methodological: What experimental controls are essential for ensuring reproducibility in this compound synthesis or extraction?
Answer:
- Negative Controls: Include solvent-only groups in bioassays to rule out vehicle effects .
- Synthetic Reference Standards: Compare isolated this compound with chemically synthesized batches for purity and activity validation .
- Batch-to-Batch Consistency: Document extraction parameters (e.g., solvent polarity, temperature) and validate via HPLC fingerprints across ≥3 independent preparations .
Q. Advanced: How to investigate this compound’s synergistic effects with other bioactive compounds (e.g., metformin or pediocin)?
Answer:
- Checkerboard Assays: Determine fractional inhibitory concentration (FIC) indices for antimicrobial synergy .
- Isobolographic Analysis: Quantify metabolic synergy in glucose-lowering assays using fixed-ratio combinations .
- Mechanistic Interrogation: Use transcriptomics (RNA-seq) to identify co-regulated pathways in combination therapies .
Q. Methodological: What analytical challenges arise in quantifying this compound in complex biological matrices, and how are they mitigated?
Answer:
- Matrix Interference: Employ solid-phase extraction (SPE) or protein precipitation to isolate this compound from plasma/tissue homogenates .
- Sensitivity Limits: Optimize LC-MS/MS parameters (e.g., ESI ionization, collision energy) for low-abundance detection (LOQ < 1 ng/mL) .
- Internal Standards: Use deuterated analogs (e.g., this compound-d4) to correct for recovery variability .
Properties
CAS No. |
216163-59-6 |
---|---|
Molecular Formula |
C28H40O9 |
Molecular Weight |
520.6 g/mol |
IUPAC Name |
(2R)-2-[(1S)-1-hydroxy-1-[(5R,6R,8R,9S,10R,13S,14R,15S,17S)-5,6,14,15,17-pentahydroxy-10,13-dimethyl-1-oxo-6,7,8,9,11,12,15,16-octahydro-4H-cyclopenta[a]phenanthren-17-yl]ethyl]-4,5-dimethyl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C28H40O9/c1-14-11-21(37-22(32)15(14)2)25(5,33)27(35)13-20(31)28(36)17-12-19(30)26(34)9-6-7-18(29)24(26,4)16(17)8-10-23(27,28)3/h6-7,16-17,19-21,30-31,33-36H,8-13H2,1-5H3/t16-,17+,19+,20-,21+,23+,24-,25-,26-,27-,28-/m0/s1 |
InChI Key |
ALRJHGQYWPZYNC-ALBMBVGKSA-N |
Isomeric SMILES |
CC1=C(C(=O)O[C@H](C1)[C@@](C)([C@@]2(C[C@@H]([C@@]3([C@@]2(CC[C@H]4[C@H]3C[C@H]([C@@]5([C@@]4(C(=O)C=CC5)C)O)O)C)O)O)O)O)C |
Canonical SMILES |
CC1=C(C(=O)OC(C1)C(C)(C2(CC(C3(C2(CCC4C3CC(C5(C4(C(=O)C=CC5)C)O)O)C)O)O)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.